molecular formula C8H7N3O B2612566 1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone CAS No. 453548-59-9

1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone

Cat. No.: B2612566
CAS No.: 453548-59-9
M. Wt: 161.164
InChI Key: QBKNFNMOYDUGAF-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with an ethanone group. Its molecular formula is C8H7N3O, and it has a molecular weight of 161.16 g/mol .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

The synthesis of 1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another approach includes multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone involves its interaction with specific molecular targets. For instance, as a phosphodiesterase 4 inhibitor, it prevents the hydrolysis of cyclic AMP, thereby modulating intracellular signaling pathways . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Comparison with Similar Compounds

1-Imidazo[1,2-a]pyrimidin-3-yl-Ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-imidazo[1,2-a]pyrimidin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKNFNMOYDUGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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